4-(1,3-Thiazol-2-yl)oxan-4-ol

Description

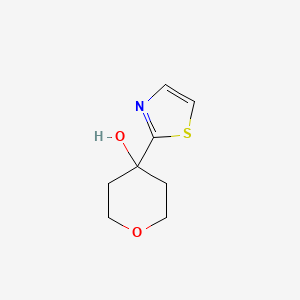

4-(1,3-Thiazol-2-yl)oxan-4-ol is a heterocyclic compound comprising a six-membered oxane (tetrahydropyran) ring substituted at the 4-position with a hydroxyl group and a 1,3-thiazole ring. The thiazole moiety, a five-membered ring containing sulfur and nitrogen, is known for its role in medicinal chemistry due to its electronic and hydrogen-bonding properties . While direct data on this compound’s synthesis or applications are absent in the provided evidence, analogous thiazole-containing compounds (e.g., COX inhibitors, anticancer agents) suggest plausible pharmacological relevance .

Properties

Molecular Formula |

C8H11NO2S |

|---|---|

Molecular Weight |

185.25 g/mol |

IUPAC Name |

4-(1,3-thiazol-2-yl)oxan-4-ol |

InChI |

InChI=1S/C8H11NO2S/c10-8(1-4-11-5-2-8)7-9-3-6-12-7/h3,6,10H,1-2,4-5H2 |

InChI Key |

WHOMAYRRFFNNPA-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1(C2=NC=CS2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Thiazol-2-yl)oxan-4-ol typically involves the cyclization and condensation of haloketones with thioamides. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-halocarbonyl compounds with thioamides under acidic or basic conditions . Another method involves the Gabriel synthesis, where α-acylaminoketones are treated with phosphorus pentasulfide or Lawesson’s reagent .

Industrial Production Methods

Industrial production of thiazole derivatives often employs large-scale cyclization reactions using readily available starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Thiazol-2-yl)oxan-4-ol undergoes various types of chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazoles.

Substitution: Various substituted thiazole and oxane derivatives.

Scientific Research Applications

4-(1,3-Thiazol-2-yl)oxan-4-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials, such as sensors and catalysts

Mechanism of Action

The mechanism of action of 4-(1,3-Thiazol-2-yl)oxan-4-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound can interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds, derived from the provided evidence, share structural or functional similarities with 4-(1,3-Thiazol-2-yl)oxan-4-ol. Key comparisons focus on core structures, substituents, and biological activities:

Thiazole Derivatives with Phenyl Substituents

- Compound 6a: N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (Figure 7, ) Core Structure: Phenyl-thiazole with hydroxyl and methoxy groups. Activity: Non-selective COX-1/COX-2 inhibitor (IC50: ~9 mM for COX-1, ~11.65 mM for COX-2). Demonstrates anti-inflammatory effects in vivo . Comparison: The phenyl core in 6a contrasts with the oxane ring in the target compound.

- Compound 6b: 4-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenol (Figure 7, ) Core Structure: Thiazole-phenol hybrid. Activity: Selective COX-2 inhibitor (IC50: ~11.65 mM). Enhanced selectivity attributed to the amino-thiazole substituent . Comparison: The amino group in 6b’s thiazole may increase target affinity compared to the oxane-hydroxyl group in the target compound, suggesting substituent position critically modulates enzyme interaction.

Thiazole-Oxadiazole Hybrids

- Lead Molecule : N-[(5-Substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine ()

- Core Structure : Thiazole-oxadiazole with a phenyl group.

- Activity : Anticancer activity via undefined mechanisms, with reported high potency and low toxicity .

- Comparison : The oxadiazole ring (a five-membered heterocycle with two nitrogens) may confer rigidity and π-π stacking capability, differing from the oxane’s saturated structure. This highlights how ring saturation affects conformational dynamics and target binding.

Thiazolidinone Derivatives

- 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one () Core Structure: Thiazolidinone (a saturated thiazole with a ketone group) fused with oxadiazole/thiadiazole.

Piperidine/Thiazole Derivatives

- 4-(1-Propylpiperidin-4-yl)-1,3-thiazol-2-amine () Core Structure: Piperidine-thiazole hybrid. Comparison: The piperidine ring’s basic nitrogen may enhance cellular uptake compared to the oxane’s oxygen, illustrating how heteroatom choice influences pharmacokinetics.

Implications for Drug Design

- Core Flexibility : Saturated oxane rings (as in the target compound) may improve solubility and reduce metabolic degradation compared to aromatic cores (e.g., phenyl in 6a) .

- Hydrogen Bonding: The hydroxyl group in oxan-4-ol could mimic phenolic -OH groups (as in 6a/6b) but with distinct spatial orientation, affecting enzyme binding .

- Heteroatom Effects : Replacing sulfur/nitrogen in thiazole with oxygen (as in oxane) may alter electronic properties and target affinity .

Biological Activity

4-(1,3-Thiazol-2-yl)oxan-4-ol is a heterocyclic compound that combines thiazole and oxane rings, which contributes to its unique chemical and biological properties. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its ability to interact with biological targets, and an oxane ring that may influence its pharmacokinetic properties. The dual-ring structure allows for diverse interactions with enzymes and receptors, potentially leading to various therapeutic effects.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets. The thiazole moiety can engage in non-covalent interactions such as hydrogen bonding and hydrophobic interactions with enzymes or receptors. This binding may inhibit or activate these targets, affecting various biochemical pathways including:

- Enzyme inhibition : The compound may inhibit enzymes involved in critical metabolic processes.

- Receptor modulation : It can alter receptor signaling pathways, influencing cellular responses.

Anticancer Activity

Recent studies have demonstrated the potential anticancer properties of this compound. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

| Study Reference | Cell Lines Tested | Observed Activity |

|---|---|---|

| MCF-7, K-562 | Anticancer activity confirmed | |

| STO | CDK1 inhibition leading to G2/M arrest |

Antimicrobial Activity

The compound's thiazole component suggests potential antimicrobial properties. Thiazoles are known for their effectiveness against bacterial and fungal infections. Research indicates that derivatives of thiazole exhibit significant antimicrobial activity, which could be extrapolated to this compound.

Anti-inflammatory Effects

Similar compounds have been reported to reduce inflammatory cytokines such as TNF-α and IFN-γ. This suggests that this compound may also possess anti-inflammatory properties, contributing to its therapeutic potential in inflammatory diseases.

Case Studies

Several case studies have explored the biological activity of compounds related to this compound:

- Study on Anticancer Activity : A series of thiazole derivatives were synthesized and tested for their ability to inhibit cell growth in various cancer cell lines. The results indicated that certain derivatives exhibited potent antiproliferative effects.

- Antimicrobial Testing : Research conducted on thiazole-containing compounds revealed significant antibacterial activity against Gram-positive bacteria, highlighting the potential of this compound in treating infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.